molecular formula C7H4F4 B596246 4-(Difluoromethyl)-1,2-difluorobenzene CAS No. 1214379-64-2

4-(Difluoromethyl)-1,2-difluorobenzene

Cat. No.: B596246
CAS No.: 1214379-64-2
M. Wt: 164.103
InChI Key: UTOWIQSPHDVGDF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,2-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1,2-difluorobenzene typically involves the introduction of difluoromethyl groups into aromatic compounds. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,2-difluorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated aromatic ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

4-(Difluoromethyl)-1,2-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,2-difluorobenzene involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can act as a hydrogen bond donor and acceptor, influencing the compound’s binding affinity and specificity for various targets. Additionally, the presence of fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-1,2-difluorobenzene include other difluoromethylated aromatic compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

IUPAC Name

4-(difluoromethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOWIQSPHDVGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673318
Record name 4-(Difluoromethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-64-2
Record name 4-(Difluoromethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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